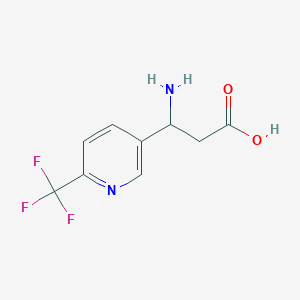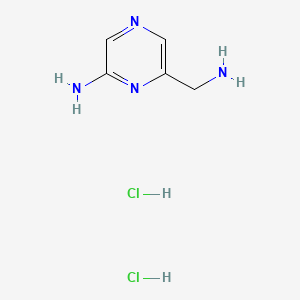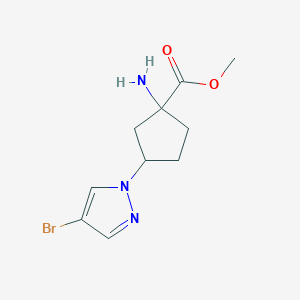
Methyl 1-amino-3-(4-bromo-1h-pyrazol-1-yl)cyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylate is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a carbonyl compound.
Attachment to the Cyclopentane Ring: The pyrazole ring is then attached to the cyclopentane ring through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution: The bromo group in the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Non-halogenated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-amino-3-(4-chloro-1H-pyrazol-1-yl)cyclopentane-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 1-amino-3-(4-fluoro-1H-pyrazol-1-yl)cyclopentane-1-carboxylate: Contains a fluorine atom instead of bromine.
Methyl 1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylate: Contains an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in Methyl 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylate imparts unique reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity can influence the compound’s binding affinity and specificity towards molecular targets .
Eigenschaften
Molekularformel |
C10H14BrN3O2 |
|---|---|
Molekulargewicht |
288.14 g/mol |
IUPAC-Name |
methyl 1-amino-3-(4-bromopyrazol-1-yl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H14BrN3O2/c1-16-9(15)10(12)3-2-8(4-10)14-6-7(11)5-13-14/h5-6,8H,2-4,12H2,1H3 |
InChI-Schlüssel |
TWIDCAFNNSBRQQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CCC(C1)N2C=C(C=N2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-{3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}carbamate](/img/structure/B15314563.png)

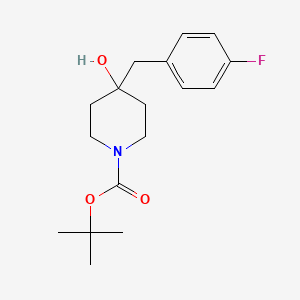
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine](/img/structure/B15314601.png)

![1-[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl]prop-2-en-1-one](/img/structure/B15314611.png)
![3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate](/img/structure/B15314622.png)

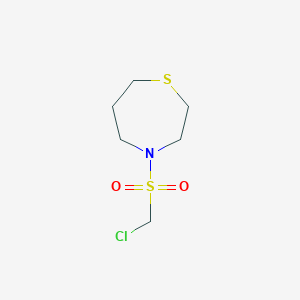
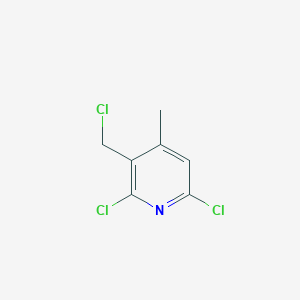
![4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine](/img/structure/B15314635.png)

